molecular formula C9H11NO B061832 3-amino-2,3-dihydro-1H-inden-5-ol CAS No. 168902-76-9

3-amino-2,3-dihydro-1H-inden-5-ol

Cat. No. B061832
CAS RN: 168902-76-9
M. Wt: 149.19 g/mol
InChI Key: MOUPGBDOLGDVNW-UHFFFAOYSA-N
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Description

“3-amino-2,3-dihydro-1H-inden-5-ol” is a chemical compound with the CAS Number: 168902-76-9 . It has a molecular weight of 149.19 . The IUPAC name for this compound is 3-amino-5-indanol . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for “3-amino-2,3-dihydro-1H-inden-5-ol” is 1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-amino-2,3-dihydro-1H-inden-5-ol” is a powder that is stored at room temperature . It has a molecular weight of 149.19 .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include “3-amino-2,3-dihydro-1H-inden-5-ol”, have been found to possess various biological activities . These activities include:

Antibacterial and Antifungal Properties

“3-amino-2,3-dihydro-1H-inden-5-ol” derivatives have been synthesized and tested for their antimicrobial activities . They have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, and also potent antifungal properties against certain fungal agents .

Psychoactive Substance

“6-HYDROXY-1-AMINOINDAN” is a type of aminoindane, a class of novel psychoactive substances (NPSs) . Aminoindanes have been used recreationally and are known to pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .

Metabolite of Rasagiline

“6-HYDROXY-1-AMINOINDAN” is a main metabolite of Rasagiline, a drug used for the treatment of Parkinson’s disease .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUPGBDOLGDVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564883
Record name 3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168902-76-9
Record name 3-Amino-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,3-dihydro-1H-inden-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
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Q & A

Q1: What is unique about the method proposed in the research for synthesizing R-6-hydroxy-1-aminoindan?

A1: The research presents a novel method for preparing R-6-hydroxy-1-aminoindan utilizing biocatalytic dynamic kinetic resolution. [] This approach combines enzymatic selectivity with racemization to achieve high optical purity. Specifically, Candida antarctica Lipase B catalyzes the transesterification of 6-hydroxy-1-aminoindan with R-1-styracitol acetate. Simultaneously, Raney nickel acts as a racemization catalyst, ensuring complete conversion of the starting material to the desired R-enantiomer. This method offers advantages such as operational simplicity, complete utilization of raw materials, and high optical purity of the final product (>99% ee). []

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